molecular formula C22H28N2O5S B14424620 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-54-5

3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B14424620
CAS No.: 80617-54-5
M. Wt: 432.5 g/mol
InChI Key: QEUBDLACZSKUDF-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO5S. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, along with an ethoxyphenylcarbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline.

    Formation of Benzamide Core: The 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 2-ethoxyaniline to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its carbamothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties .

Properties

CAS No.

80617-54-5

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C22H28N2O5S/c1-5-26-17-12-10-9-11-16(17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30)

InChI Key

QEUBDLACZSKUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Origin of Product

United States

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